3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
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Properties
CAS No. |
848369-61-9 |
|---|---|
Molecular Formula |
C15H23ClN4O2 |
Molecular Weight |
326.83 |
IUPAC Name |
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22) |
InChI Key |
JFRPUQZLUUZJMW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, potentially influencing cellular processes and exhibiting therapeutic properties.
- Molecular Formula : C14H22ClN5O2
- Molecular Weight : 313.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, antimicrobial, and potential anticancer effects. The following sections delve into specific studies and findings related to its biological activities.
Antimicrobial Activity
A study conducted on purine derivatives revealed that certain structural modifications can enhance antimicrobial properties. For instance:
- In vitro studies demonstrated that similar purine compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Anti-inflammatory Effects
Research has shown that purine derivatives can modulate inflammatory pathways:
- Cytokine Modulation : Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages.
- Animal Models : In rodent models of inflammation, administration of related compounds resulted in decreased paw edema and reduced histological signs of inflammation.
Anticancer Potential
The anticancer properties of purine derivatives are being actively researched:
- Cell Line Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7).
- Mechanisms : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.
- Case Study on Anti-inflammatory Activity :
- In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a 50% reduction in inflammatory markers compared to the control group.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to new compounds with desired properties.
Biology
- Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing therapeutic agents. For example, studies have shown potential inhibitory effects on enzymes relevant to metabolic processes.
- Receptor Binding Studies: The compound's interactions with biological receptors are being investigated to understand its effects on cellular signaling pathways.
Medicine
- Therapeutic Applications:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Anticancer Potential: The structural similarities to known anticancer agents suggest it may possess cytotoxic properties against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Case Studies and Research Findings
-
Enzyme Inhibition:
- A study demonstrated that derivatives of purine compounds similar to this compound showed IC50 values in the low micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting their potential in Alzheimer's disease treatment.
-
Anticancer Activity:
- Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.39 to 42.30 µM. Molecular docking studies suggest effective binding interactions with target enzymes.
Industrial Applications
- Material Development: The unique chemical properties of this compound allow it to be used in developing new materials and chemical processes. Its potential applications in polymer chemistry and materials science are areas of ongoing research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves alkylation and chlorination steps. For example, alkylation of a purine core (e.g., 8-amino-1,3-dimethyluric acid derivatives) with 3-methylbutyl or chloromethyl groups, followed by purification via chromatography. Key reagents include alkyl halides (e.g., 3-methylbutyl bromide) and solvents like dichloromethane or acetone. Reaction conditions (e.g., temperature, catalyst presence) must be optimized to minimize side products .
Q. How is the compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemistry, particularly for chiral centers introduced during synthesis. For example, ¹H NMR peaks at δ 2.74–3.62 ppm often correspond to methyl and alkyl groups in similar purine derivatives .
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound interacts with enzymes in nucleotide pathways (e.g., kinases, phosphodiesterases) due to its purine core. Binding affinities are assessed via enzyme inhibition assays (IC₅₀ measurements) and molecular docking studies. For instance, chloroethyl-substituted analogs form covalent bonds with nucleophilic protein residues, altering enzymatic activity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Cross-reference with structural analogs (see Table 1) to identify substituent-specific effects. For example, bromine vs. chlorine substitutions in analogs alter reactivity and bioactivity .
Table 1: Structural Analogs and Key Features
| Compound Name | Substituent Variation | Biological Impact |
|---|---|---|
| 8-(1-Bromoethyl)-3-ethyl-7-methyl purine | Bromine instead of chlorine | Higher reactivity, lower selectivity |
| 8-Chloro caffeine | Methylated xanthine core | Distinct adenosine receptor binding |
Q. What strategies optimize reaction yields during chloromethyl group introduction?
- Methodological Answer : Use a two-step process: (1) alkylation with 3-methylbutyl groups under inert atmosphere (N₂/Ar), (2) chlorination via thionyl chloride (SOCl₂) or PCl₃. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexanes). Purify intermediates via flash chromatography to avoid competing side reactions (e.g., over-chlorination) .
Q. How do structural modifications influence stability under physiological conditions?
- Methodological Answer : Stability assays (e.g., HPLC under simulated gastric fluid) reveal degradation pathways. The chloromethyl group increases electrophilicity, enhancing reactivity with nucleophiles (e.g., glutathione). Compare half-life (t₁/₂) in PBS vs. serum-containing media. Derivatives with bulkier substituents (e.g., cyclohexylamino groups) show improved metabolic stability .
Q. What advanced techniques elucidate interaction mechanisms with target proteins?
- Methodological Answer : Use cryo-EM or X-ray crystallography to resolve binding modes. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR tracks conformational changes upon binding. For covalent inhibitors, LC-MS/MS identifies adduct formation with cysteine or lysine residues. Molecular dynamics simulations predict binding free energy (ΔG) and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
